1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a carboxamide functional group
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxyethanol and pyrrolidine-3-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include carbodiimides like dicyclohexylcarbodiimide (DCC).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products.
Scientific Research Applications
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain signaling, and cellular metabolism.
Binding Affinity: The binding affinity and specificity of the compound for its targets are crucial for its effectiveness and potential therapeutic applications.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide and (S)-Metoprolol share structural similarities.
Comparison: Compared to other compounds, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBIPBJDSPOLPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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